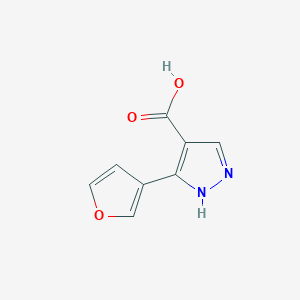

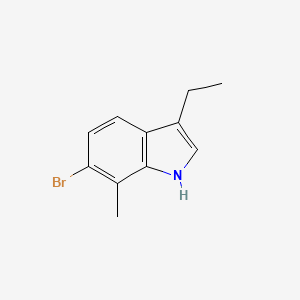

3-(furan-3-yl)-1H-pyrazole-4-carboxylic acid

説明

Furans are five-membered aromatic heterocycles containing one oxygen atom. They are important building blocks in organic chemistry and are found in various natural sources, mostly in plants, algae, and microorganisms .

Synthesis Analysis

Furan compounds can be synthesized through various methods. Some classical methods have been modified and improved, while other new methods have been developed. A vast variety of catalysts are used for these transformations .Molecular Structure Analysis

Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen atom .Chemical Reactions Analysis

Furan synthesis reaction mechanisms have been investigated and proposed in many studies . The further oligomerization proceeds through the addition of hydrated derivatives, thus forming ether or ester bonds .Physical And Chemical Properties Analysis

Furan is a colorless, flammable, highly volatile liquid with a boiling point close to room temperature. It is soluble in common organic solvents, including alcohol, ether, and acetone, and is slightly soluble in water .科学的研究の応用

-

Furan Platform Chemicals

- Scientific Field : Green Chemistry

- Application Summary : Furan platform chemicals (FPCs) are directly available from biomass (furfural and 5-hydroxy-methylfurfural). They are used to synthesize a wide range of compounds economically from biomass .

- Methods of Application : The manufacture and use of FPCs involve the replacement of traditional resources such as crude oil with biomass. This requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries .

- Results or Outcomes : The switch from traditional resources to biomass has begun to take place in substantial parts of the chemical industry .

-

Furan-3-boronic Acid in Biosensors and Biofuel Cells

- Scientific Field : Biochemistry

- Application Summary : Furan-3-boronic acid is used as a coupling partner in many reactions. It is used in the fabrication of an amperometric biosensor and a biofuel cell (BFC) of uric acid .

- Methods of Application : A chitosan uricase (UOx)-poly (furan-3-boronic acid) (PFBA)-Pd nanoparticles (PdNPs)/plated Pd (Pd plate)/multiwalled carbon nanotubes (MWCNTs)/Au electrode was prepared .

- Results or Outcomes : The biosensor and BFC of uric acid were successfully fabricated .

-

Furan Platform Chemicals Beyond Fuels and Plastics

- Scientific Field : Green Chemistry

- Application Summary : Furan platform chemicals (FPCs) are directly available from biomass (furfural and 5-hydroxy-methylfurfural). They are used to synthesize a wide range of compounds economically from biomass .

- Methods of Application : The manufacture and use of FPCs involve the replacement of traditional resources such as crude oil with biomass. This requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries .

- Results or Outcomes : The switch from traditional resources to biomass has begun to take place in substantial parts of the chemical industry .

-

Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives

- Scientific Field : Organic Chemistry

- Application Summary : 3-Aryl-3-(furan-2-yl)propenoic acids and their esters react with arenes in Brønsted superacid TfOH to afford products of hydroarylation of the carbon–carbon double bond .

- Methods of Application : The synthesis of 3-aryl-3-(furan-2-yl)propenoic acid derivatives is based on hydroarylation of the carbon–carbon double bond of 3-(furan-2-yl)propenoic acids and their esters by arenes under superelectrophilic activation conditions in neat triflic acid TfOH .

- Results or Outcomes : The novel method of synthesis of 3-aryl-3-(furan-2-yl)propenoic acid derivatives has been developed .

-

Furan Platform Chemicals in Manufacturing

- Scientific Field : Green Chemistry

- Application Summary : Furan platform chemicals (FPCs) are directly available from biomass (furfural and 5-hydroxy-methylfurfural). They are used to synthesize a wide range of compounds economically from biomass .

- Methods of Application : The manufacture and use of FPCs involve the replacement of traditional resources such as crude oil with biomass. This requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries .

- Results or Outcomes : The switch from traditional resources to biomass has begun to take place in substantial parts of the chemical industry .

-

Antimicrobial Activity of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives

- Scientific Field : Medicinal Chemistry

- Application Summary : 3-Aryl-3-(furan-2-yl)propanoic acid derivatives demonstrate good antimicrobial activity against yeast-like fungi Candida albicans. Apart from that, these compounds suppress Escherichia coli and Staphylococcus aureus .

- Methods of Application : The synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives is based on hydroarylation of the carbon–carbon double bond of 3-(furan-2-yl)propenoic acids and their esters by arenes under superelectrophilic activation conditions in neat triflic acid TfOH .

- Results or Outcomes : A novel method of synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives has been developed .

Safety And Hazards

将来の方向性

The chemical industry is beginning to switch from traditional resources such as crude oil to biomass. This change requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries. Furan platform chemicals (FPCs) directly available from biomass (furfural and 5-hydroxy-methylfurfural) are part of this change .

特性

IUPAC Name |

5-(furan-3-yl)-1H-pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3/c11-8(12)6-3-9-10-7(6)5-1-2-13-4-5/h1-4H,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSBOYPZOISKQRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1C2=C(C=NN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(furan-3-yl)-1H-pyrazole-4-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-Fluorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B1449096.png)

![[2-(Aminomethyl)-3-methylbutyl]benzene hydrochloride](/img/structure/B1449101.png)

![[4-(Ethynylsulfanyl)phenyl]methanol](/img/structure/B1449102.png)